Cas no 2137992-35-7 (2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide)
2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide
- 2137992-35-7
- EN300-804462
-
- Inchi: 1S/C9H16N4O2/c1-7(5-15-2)12-9(14)4-13-3-8(10)11-6-13/h3,6-7H,4-5,10H2,1-2H3,(H,12,14)
- InChI Key: CTLAPSDDJVRCFV-UHFFFAOYSA-N
- SMILES: O(C)CC(C)NC(CN1C=NC(=C1)N)=O
Computed Properties
- Exact Mass: 212.12732577g/mol
- Monoisotopic Mass: 212.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 82.2Ų
2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-804462-0.05g |
2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2137992-35-7 | 95.0% | 0.05g |
$707.0 | 2025-02-21 | |
| Enamine | EN300-804462-0.1g |
2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2137992-35-7 | 95.0% | 0.1g |
$741.0 | 2025-02-21 | |
| Enamine | EN300-804462-0.25g |
2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2137992-35-7 | 95.0% | 0.25g |
$774.0 | 2025-02-21 | |
| Enamine | EN300-804462-0.5g |
2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2137992-35-7 | 95.0% | 0.5g |
$809.0 | 2025-02-21 | |
| Enamine | EN300-804462-1.0g |
2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2137992-35-7 | 95.0% | 1.0g |
$842.0 | 2025-02-21 | |
| Enamine | EN300-804462-2.5g |
2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2137992-35-7 | 95.0% | 2.5g |
$1650.0 | 2025-02-21 | |
| Enamine | EN300-804462-5.0g |
2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2137992-35-7 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 | |
| Enamine | EN300-804462-10.0g |
2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2137992-35-7 | 95.0% | 10.0g |
$3622.0 | 2025-02-21 |
2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide
Research Brief on 2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide (CAS: 2137992-35-7)
The compound 2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide (CAS: 2137992-35-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole and acetamide functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and signal transduction pathways. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a subject of intense scientific inquiry.
One of the key areas of research involving this compound is its role as a kinase inhibitor. Kinases are critical enzymes involved in cellular signaling, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide exhibits selective inhibition against specific kinase targets, suggesting its potential as a therapeutic agent. The compound's ability to bind to the ATP-binding site of kinases has been elucidated through X-ray crystallography, providing valuable insights into its mechanism of action.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile. Studies in animal models have revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and good bioavailability. These findings are crucial for the compound's development as a drug candidate, as they indicate its potential for oral administration. Furthermore, metabolic stability studies have shown that the compound undergoes minimal hepatic degradation, reducing the likelihood of drug-drug interactions and enhancing its therapeutic index.
The synthetic route for 2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide has also been optimized in recent research. Novel methodologies involving palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity. These advancements are significant for large-scale production, ensuring the compound's availability for further preclinical and clinical studies. The scalability of the synthesis process is a critical factor in transitioning from laboratory research to industrial application.
Despite these promising developments, challenges remain in the clinical translation of this compound. Toxicity studies have indicated potential off-target effects at higher doses, necessitating further optimization of its chemical structure to enhance selectivity. Additionally, the compound's solubility in aqueous solutions is limited, posing formulation challenges for intravenous administration. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to address these issues.
In conclusion, 2-(4-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide (CAS: 2137992-35-7) represents a promising candidate for therapeutic development, particularly in the context of kinase-related diseases. Its selective inhibition, favorable pharmacokinetics, and scalable synthesis underscore its potential. However, ongoing research is essential to overcome existing challenges and fully realize its clinical benefits. Future studies should focus on structure-activity relationships, formulation optimization, and comprehensive toxicity profiling to advance this compound toward clinical trials.
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